2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile
Description
2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrFN2O2 It is a derivative of acetonitrile, featuring a bromine, fluorine, and nitro group attached to a phenyl ring
Properties
Molecular Formula |
C8H4BrFN2O2 |
|---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
2-(3-bromo-5-fluoro-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFN2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12(13)14/h3-4H,1H2 |
InChI Key |
JVDNAKZLRGCZSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile typically involves multiple steps:
Nitration: The starting material, such as 3-bromo-4-fluoroacetophenone, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The presence of the nitro, bromo, and fluoro groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetonitrile: A simpler analog with only a bromine atom and a nitrile group.
3-Bromo-4-fluorophenylacetonitrile: Lacks the nitro group but has similar structural features.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains similar substituents but differs in the functional group attached to the phenyl ring .
Uniqueness
2-(3-Bromo-5-fluoro-4-nitrophenyl)acetonitrile is unique due to the combination of bromine, fluorine, and nitro groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
